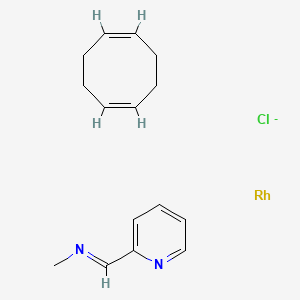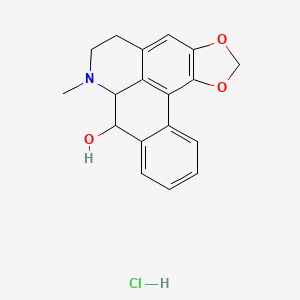
Cyclooctadiene-(2-pyridinalmethylimine)rhodamine I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclooctadiene-(2-pyridinalmethylimine)rhodamine I is a fluorescent dye widely used in scientific experiments. Its unique properties make it useful in a variety of applications, including biological imaging, sensing, and detection.
Vorbereitungsmethoden
The synthesis of Cyclooctadiene-(2-pyridinalmethylimine)rhodamine I involves several steps. The primary synthetic route includes the reaction of cyclooctadiene with 2-pyridinalmethylimine in the presence of a rhodium catalyst. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Cyclooctadiene-(2-pyridinalmethylimine)rhodamine I undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where one of its ligands is replaced by another ligand under specific conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to slightly elevated temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Cyclooctadiene-(2-pyridinalmethylimine)rhodamine I has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe in various chemical reactions to monitor reaction progress and detect specific analytes.
Biology: Employed in biological imaging to visualize cellular structures and processes due to its fluorescent properties.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent in cancer treatment.
Industry: Utilized in the development of sensors and detection systems for environmental monitoring and quality control.
Wirkmechanismus
The mechanism by which Cyclooctadiene-(2-pyridinalmethylimine)rhodamine I exerts its effects involves its interaction with specific molecular targets. In biological systems, it binds to cellular components, allowing for visualization under fluorescent microscopy. Its antineoplastic action in cancer treatment is thought to involve the inhibition of tumor growth and metastasis through mechanisms that are not solely cytotoxic but may also involve modulation of the immune response .
Vergleich Mit ähnlichen Verbindungen
Cyclooctadiene-(2-pyridinalmethylimine)rhodamine I can be compared with other similar compounds such as:
Cyclooctadiene-(2-pyridinalisopropylimine)rhodamine I: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.
Cyclooctadiene-(2-pyridinalethylimine)rhodamine I: Another variant with different substituents, affecting its fluorescent properties and applications.
The uniqueness of this compound lies in its specific combination of ligands and rhodium center, which confer distinct fluorescent properties and biological activities .
Eigenschaften
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;N-methyl-1-pyridin-2-ylmethanimine;rhodium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12.C7H8N2.ClH.Rh/c1-2-4-6-8-7-5-3-1;1-8-6-7-4-2-3-5-9-7;;/h1-2,7-8H,3-6H2;2-6H,1H3;1H;/p-1/b2-1-,8-7-;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYNOTAEXIGBRR-PHFPKPIQSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=CC1=CC=CC=N1.C1CC=CCCC=C1.[Cl-].[Rh] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN=CC1=CC=CC=N1.C1/C=C\CC/C=C\C1.[Cl-].[Rh] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN2Rh- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98716-29-1 |
Source


|
| Record name | Cyclooctadiene-(2-pyridinalmethylimine)rhodamine I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098716291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(diethylamino)ethyl]-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-3-(2-oxolanylmethyl)thiourea](/img/structure/B1231709.png)
![4-Morpholinecarboxylic acid [4-[6-amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] ester](/img/structure/B1231712.png)
![3,4-dihydro-2H-quinolin-1-yl-[5-(4-methoxyphenyl)-3-isoxazolyl]methanone](/img/structure/B1231714.png)



![4-chloro-N-[3-(3-methyl-1-piperidinyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide](/img/structure/B1231722.png)
![N-[1-(cyclohexylamino)-2-methyl-1-oxobutan-2-yl]-N-(2-furanylmethyl)-2-pyridinecarboxamide](/img/structure/B1231725.png)

![1-[3-(Dimethylamino)propyl]-3-ethylurea](/img/structure/B1231729.png)
![4-{[8-(morpholin-2-ylmethoxy)-2H-chromen-3-yl]methyl}morpholine](/img/structure/B1231731.png)
